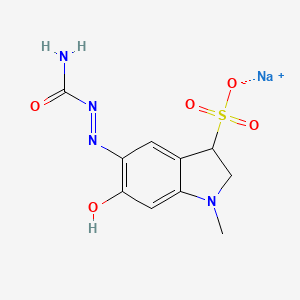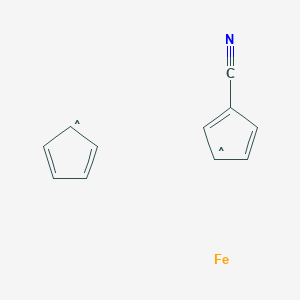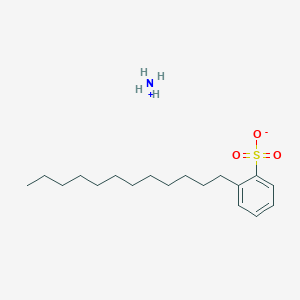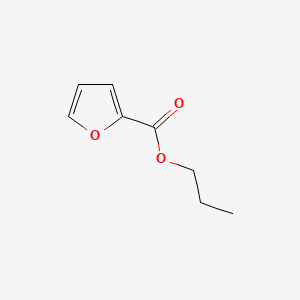
POTASSIUM ORTHOVANADATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium Orthovanadate is employed in chemical fertilizer industries and used as a corrosion inhibitor. It is also used for ammonia synthesis and as a catalyst in the oil & gas industry .
Synthesis Analysis
Potassium Orthovanadate can be synthesized from various methods. For instance, it can be produced by heating uranovanadic acid under hydrothermal conditions . Another method involves the calcification of Potassium Orthovanadate to produce calcium vanadate .Molecular Structure Analysis
The molecular formula of Potassium Orthovanadate is K3O4V . The InChI representation isInChI=1S/3K.4O.V/q3*+1;;3*-1; . The Canonical SMILES representation is [O-]V([O-])[O-].[K+].[K+].[K+] . Chemical Reactions Analysis
Potassium Orthovanadate has been found to have antioxidant activity and prevent oxidative disturbance in cells in vitro . It also has the potential to inhibit ATPase activity, which is significantly elevated in certain conditions .Physical And Chemical Properties Analysis
Potassium Orthovanadate has a molecular weight of 232.234 g/mol . It has 0 Hydrogen Bond Donor Count, 4 Hydrogen Bond Acceptor Count, and 0 Rotatable Bond Count . Its Exact Mass and Monoisotopic Mass are both 231.814736 g/mol .Wissenschaftliche Forschungsanwendungen
Intracellular Signaling and Protein Synthesis
Potassium Orthovanadate, a variant of orthovanadate, plays a crucial role in intracellular signaling pathways, particularly as an inhibitor of tyrosine phosphatases. This compound has been instrumental in studies, revealing its ability to inhibit growth factor-mediated protein synthesis in a dose-dependent manner. Despite activating elements of signaling pathways like p42/p44 MAPK, AKT, and p70 S6K, orthovanadate uniquely inhibits protein synthesis, independent of these pathways, demonstrating its significant influence on cellular processes (Viñals, McKenzie, & Pouysségur, 2001).
Neuroprotection and Ischemia
Notably, orthovanadate exhibits neuroprotective properties, particularly in conditions like transient middle cerebral artery occlusion. Its administration post-ischemia has shown significant neuroprotective effects, mediated through the activation of pathways involving Akt and ERK. This attribute positions orthovanadate as a potential therapeutic agent in mitigating ischemic neuronal injury, underlying its importance in neurological research and potential clinical applications (Hasegawa et al., 2003).
Recycling and Environmental Application
The utility of potassium orthovanadate extends into environmental applications, notably in the recycling of potassium from vanadium slag. The development of methods for the calcification of potassium orthovanadate to form calcium vanadate, which can be directly used in steel alloying material production, highlights its relevance in material science and environmental conservation (Na, 2013).
Cellular and Molecular Studies
On a molecular level, orthovanadate has been implicated in studies exploring its effects on cellular structures and processes. For instance, its role in inducing aneuploidy in mouse sperm without causing micronucleus induction in mouse bone marrow erythrocytes at the same dose levels underscores its specific cellular effects and potential in genetic studies (Attia et al., 2005).
Cytoprotective Effects
Orthovanadate's cytoprotective effects, as observed in myocardial ischemic infarction models, further affirm its therapeutic potential. Its ability to rescue cardiomyocytes from ischemia/reperfusion injuries, through mechanisms involving Akt activation and inhibition of apoptotic processes, positions it as a compound of interest in cardiovascular research (Takada et al., 2004).
Safety And Hazards
Zukünftige Richtungen
Research has shown that Sodium Orthovanadate, a phosphate analog similar to Potassium Orthovanadate, can overcome sorafenib resistance of hepatocellular carcinoma cells by inhibiting Na+/K±ATPase activity and hypoxia-inducible pathways . This suggests that Potassium Orthovanadate may have potential therapeutic applications in the future.
Eigenschaften
CAS-Nummer |
14293-78-8 |
|---|---|
Produktname |
POTASSIUM ORTHOVANADATE |
Molekularformel |
K3O4V |
Molekulargewicht |
232.23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



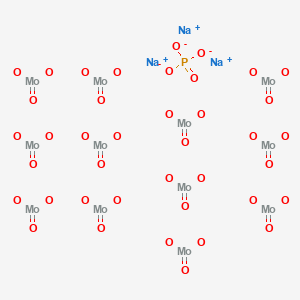
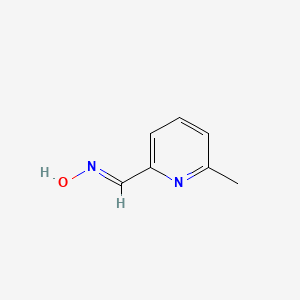
![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1143335.png)
